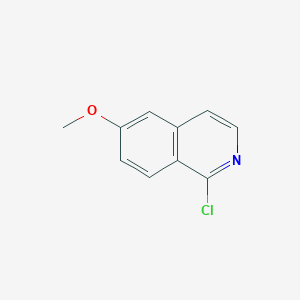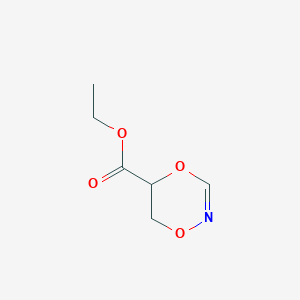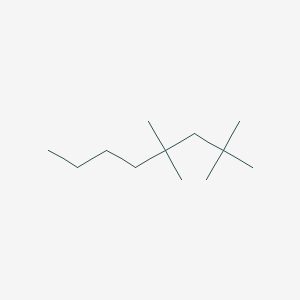
2,2,4,4-Tetramethyloctane
Übersicht
Beschreibung
2,2,4,4-Tetramethyloctane is a hydrocarbon molecule with a specific arrangement of methyl groups on its carbon chain. While the provided papers do not directly describe 2,2,4,4-tetramethyloctane, they do provide insights into closely related compounds, which can help infer some of the properties and characteristics of 2,2,4,4-tetramethyloctane.
Synthesis Analysis
The synthesis of related compounds, such as 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes, involves the reaction of tetraphenyltetrasilanes with trifluoromethanesulfonic acid . Although this process does not directly apply to 2,2,4,4-tetramethyloctane, it suggests that similar strategies could be employed for synthesizing hydrocarbons with complex substituents by using appropriate functionalized precursors and reagents.
Molecular Structure Analysis
The molecular structure of a compound similar to 2,2,4,4-tetramethyloctane, namely 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, has been determined using X-ray crystallography . The study provides detailed information on the monoclinic unit-cell dimensions and the orientation of substituent groups around the benzene nucleus. This information is valuable for understanding the steric and electronic effects that substituents can have on the molecular structure of hydrocarbons.
Chemical Reactions Analysis
The reactivity of related compounds, such as the tetrasilanes mentioned in the provided papers, demonstrates the potential for functionalized hydrocarbons to participate in various chemical reactions . These reactions include interactions with methylmagnesium chloride, acetyl chloride, and alcohols, indicating that 2,2,4,4-tetramethyloctane could also undergo reactions with organometallic reagents and acylating agents, provided it has suitable functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,4,4-tetramethyl-3-t-butyl-pentane-3-ol, a compound with structural similarities to 2,2,4,4-tetramethyloctane, have been studied through experimental and theoretical IR, Raman, and INS spectra . The research highlights the unique feature of having a free OH group not engaged in hydrogen bonding, which could influence the compound's physical properties such as boiling point, solubility, and intermolecular interactions. These insights can be extrapolated to understand the physical and chemical behavior of 2,2,4,4-tetramethyloctane, especially in terms of its vibrational spectra and potential intermolecular forces.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectra Analysis
- 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol, a compound with a unique free OH group not engaged in an OHO hydrogen bond, has been studied for its vibrational spectra. Theoretical and experimental IR, R, and INS spectra were compared, highlighting the strong coupling of protonic vibrations with other vibrations of the compound (Majerz & Natkaniec, 2006).
Ionization Properties
- The ion yield of 2,2,4,4-tetramethylpentane was measured under varying electric fields, revealing saturation of free electron production for highly ionizing radiation. This finding has implications for understanding the behavior of non-polar liquids in ionization chambers (Astbury et al., 1993).
Molecular Structure Determination
- The molecular structure of 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol was determined using 3-dimensional X-ray data. This provided insights into the orientation of various groups in relation to the benzene nucleus, contributing to the broader understanding of molecular arrangements (Koningsveld & Meurs, 1977).
Solid State Behavior
- Infrared spectroscopy, proton magnetic resonance, dielectric measurements, and differential thermal analysis revealed that 2,2,4,4-tetramethyl-3-t-butyl-pentane-3-ol (TTBC) appears as a monomer in the solid state, enabling molecular rotation due to its spherical structure. This research contributes to the understanding of molecular rotator phases (Malarski, 1974).
Electron Mobility and Ion Yield Analysis
- An ion chamber measurement of electron mobility and free ion yield of liquid 2,2,4,4 tetramethylpentane was conducted. This study provided valuable data on electron mobility and ion yields in the context of non-polar liquids, which are important for applications in ionization chambers (Astbury et al., 1991).
Thermodynamic Properties
- The physical state of 2-methylbutane-1,2,3,4-tetraol, a derivative of 2,2,4,4-tetramethyloctane, was studied in pure and mixed aerosols. This research contributes to the understanding of the phase state of compounds related to isoprene-derived secondary organic aerosols (Lessmeier et al., 2018).
Safety And Hazards
The safety data sheet for 2,2,4,4-Tetramethyloctane suggests that in case of skin contact, one should wash off with soap and plenty of water . If inhaled, move the person into fresh air and if not breathing, give artificial respiration . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .
Eigenschaften
IUPAC Name |
2,2,4,4-tetramethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-7-8-9-12(5,6)10-11(2,3)4/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUFTNSABIBNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211227 | |
| Record name | Octane, 2,2,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4-Tetramethyloctane | |
CAS RN |
62183-79-3 | |
| Record name | Octane, 2,2,4,4-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062183793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 2,2,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




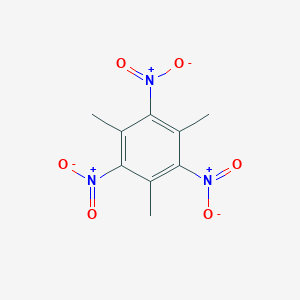
![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)
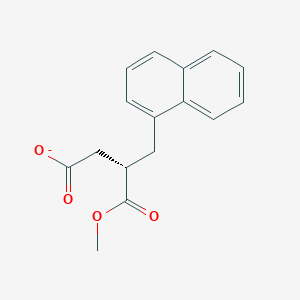

![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)

![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)



